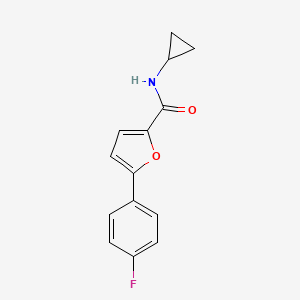

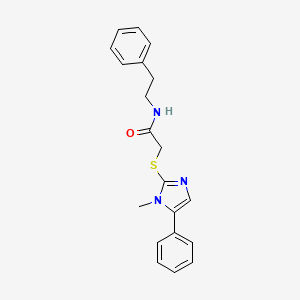

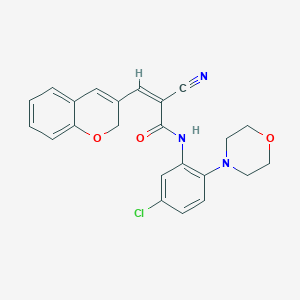

4-(tert-butyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives related to 4-(tert-butyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide often involves Pummerer-type cyclization, highlighting methods to achieve compounds with similar structures through the cyclization of N-aryl-N-[(phenylsulfinyl)propyl]formamides utilizing the Pummerer reaction as a key step (Toda, Sakagami, & Sano, 1999). Moreover, the synthesis can be enhanced by the use of boron trifluoride diethyl etherate, which facilitates the cyclization process, leading to the desired cyclized products (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated through techniques like X-ray diffraction analysis, confirming the structure by various spectroscopic methods including 1H and 13C NMR, IR spectroscopy, and mass spectrometry. For instance, compounds like 5,7-Di(tert-butyl)-2-(8-methanesulfonyloxyquinolin-2-yl)-1,3-tropolone have been structurally characterized, providing insights into the spatial arrangement and bonding patterns that are crucial for understanding the behavior of 4-(tert-butyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide derivatives (Mikhailov, Kolodina, Dushenko, Tkachev, Aldoshin, & Minkin, 2016).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, including those mediated by visible light-promotion or catalyzed by specific catalysts like fac-Ir(ppy)3, leading to the formation of heterocyclic derivatives with sulfonylmethyl groups (Liu, Cong, Liu, & Sun, 2016). These reactions often result in compounds with significant biological activity or provide key intermediates for further chemical transformations.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of related compounds have provided valuable insights into their potential applications. For instance, unexpected by-products in synthetic procedures have led to the discovery of compounds with unique structural features and potential applications in material science or as precursors for further chemical modifications (Jian-Feng Zheng et al., 2008). The detailed structural analysis, including hydrogen bonding and dihedral angles, contributes to understanding the molecular conformation and its implications for reactivity and interaction with biological targets.

Asymmetric Synthesis

Research into asymmetric synthesis using related chemical frameworks has shown significant progress. The successful employment of chiral t-butylsulfinamide for the stereoselective synthesis of tetrahydroisoquinoline alkaloids highlights the potential of these compounds in producing chiral drug intermediates and other biologically active molecules (Y. V. Reddy et al., 2017). This approach underscores the importance of such compounds in medicinal chemistry, especially in the synthesis of natural products and pharmaceuticals.

Cyclization Reactions

The Pummerer-type cyclization reaction has been utilized to improve the synthesis of chiral tetrahydroisoquinolines, demonstrating the versatility of related sulfonamide structures in facilitating complex chemical transformations (T. Saitoh et al., 2003). These findings are crucial for the development of new synthetic methodologies in organic chemistry, potentially leading to the discovery of novel therapeutic agents.

Novel Synthetic Routes

Innovative methods for synthesizing arylsulfonylquinoline derivatives, which play significant roles as pharmaceutical drugs, have been developed. These methods, involving tert-butyl hydroperoxide mediated cycloaddition, offer straightforward routes to form crucial bonds and rings in one step, highlighting the chemical's utility in drug synthesis and development (Liangliang Zhang et al., 2016).

Safety and Hazards

properties

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-tert-butylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O3S/c1-26(2,3)22-12-9-20(10-13-22)25(29)27-23-14-11-19-15-16-28(18-21(19)17-23)32(30,31)24-7-5-4-6-8-24/h4-14,17H,15-16,18H2,1-3H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXQEJYWJWJTSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2484369.png)

![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2484371.png)

![ethyl 2-methyl-4-thioxo-10-vinyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate](/img/structure/B2484375.png)

![Benzo[d]thiazol-6-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2484379.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2484388.png)

![N-cyclopentyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2484389.png)